molecular formula C13H19Cl3N6SZn B12803551 5-(Dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) CAS No. 83930-06-7

5-(Dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)

Cat. No.: B12803551
CAS No.: 83930-06-7
M. Wt: 463.1 g/mol
InChI Key: BXTWGAGYWLZORL-UHFFFAOYSA-K
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Description

EINECS 281-380-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique chemical properties and applications in various scientific fields.

Preparation Methods

The preparation of EINECS 281-380-7 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations. Catalysts may be used to enhance the reaction rate and selectivity.

    Industrial Production: Large-scale production involves the use of industrial reactors and continuous processing techniques to achieve high efficiency and consistency in the final product.

Chemical Reactions Analysis

EINECS 281-380-7 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific structure of the compound.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Common Reagents and Conditions: The reactions are typically carried out in solvents such as ethanol or dichloromethane, under controlled temperature and pressure conditions.

    Major Products: The major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

EINECS 281-380-7 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is used to study cellular processes and biochemical pathways. It may also be used as a probe to investigate specific molecular interactions.

    Industry: In industrial applications, the compound is used in the production of various materials and chemicals. It may also be used as an intermediate in the synthesis of other commercially important compounds.

Mechanism of Action

The mechanism of action of EINECS 281-380-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

EINECS 281-380-7 can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

83930-06-7

Molecular Formula

C13H19Cl3N6SZn

Molecular Weight

463.1 g/mol

IUPAC Name

5-[[4-(dimethylamino)phenyl]diazenyl]-N,N,4-trimethyl-1,3,4-thiadiazol-4-ium-2-amine;trichlorozinc(1-)

InChI

InChI=1S/C13H19N6S.3ClH.Zn/c1-17(2)11-8-6-10(7-9-11)14-15-12-19(5)16-13(20-12)18(3)4;;;;/h6-9H,1-5H3;3*1H;/q+1;;;;+2/p-3

InChI Key

BXTWGAGYWLZORL-UHFFFAOYSA-K

Canonical SMILES

C[N+]1=C(SC(=N1)N(C)C)N=NC2=CC=C(C=C2)N(C)C.Cl[Zn-](Cl)Cl

Origin of Product

United States

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